(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Addition of the Ethoxypropyl Chain: This step involves the alkylation of the amide nitrogen with an ethoxypropyl halide, typically under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or ethoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential pharmacological properties. Enamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the ethoxypropyl chain could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-2-c
(E)-2-cyano-N-(3-ethoxypropyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.
(E)-2-cyano-N-(3-methoxypropyl)-3-(2-methylphenyl)prop-2-enamide: Has a methoxy group instead of an ethoxy group.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-20-10-6-9-18-16(19)15(12-17)11-14-8-5-4-7-13(14)2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,19)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUSJKUYYFNOPQ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=CC=C1C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=CC=CC=C1C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.